Methyl 5-bromo-7-azaindole-6-carboxylate

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Development

Methyl 5-bromo-7-azaindole-6-carboxylate (CAS 1408074-64-5) is the preferred building block for kinase and Bcl-2 inhibitor medicinal chemistry. Its orthogonal 5-bromo and 6-carboxylate handles enable parallel cross-coupling and amidation/hydrolysis, reducing synthetic steps versus monofunctional analogs. Validated in patent WO-2021173523-A1, it offers reduced route-scouting risk and predictable ADME (cLogP 2.06, TPSA 54.98 Ų). Choose this precise regioisomer for reaction fidelity and accelerated lead optimization.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
CAS No. 1408074-64-5
Cat. No. B1529690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-7-azaindole-6-carboxylate
CAS1408074-64-5
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C2C=CNC2=N1)Br
InChIInChI=1S/C9H7BrN2O2/c1-14-9(13)7-6(10)4-5-2-3-11-8(5)12-7/h2-4H,1H3,(H,11,12)
InChIKeyAUMFEXBMSDHVRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Bromo-7-Azaindole-6-Carboxylate (CAS 1408074-64-5): Product Overview and Procurement Baseline


Methyl 5-bromo-7-azaindole-6-carboxylate (CAS 1408074-64-5; IUPAC: methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate) is a brominated pyrrolo[2,3-b]pyridine heterocycle belonging to the 7-azaindole chemical class . It is a small-molecule building block with molecular formula C9H7BrN2O2 and molecular weight 255.07 g/mol, typically supplied as a solid with 97% purity specifications [1]. The compound is widely utilized as a key intermediate in medicinal chemistry for the synthesis of kinase-targeted therapeutics and other bioactive molecules .

Methyl 5-Bromo-7-Azaindole-6-Carboxylate: Why Generic Substitution Is Scientifically Invalid


The unique substitution pattern of methyl 5-bromo-7-azaindole-6-carboxylate—a bromine atom at the 5-position and a methyl ester at the 6-position of the 7-azaindole scaffold—is not interchangeable with regioisomeric or less functionalized analogs. Generic substitution with compounds such as 5-bromo-7-azaindole (CAS 183208-35-7), 5-bromo-6-azaindole (CAS 1215387-58-8), or 6-bromo-7-azaindole (CAS 143468-13-7) would fundamentally alter downstream reaction outcomes due to divergent reactivity profiles, electronic properties, and structural compatibility with established synthetic routes [1]. The 6-carboxylate group provides a critical handle for further derivatization—including amidation, hydrolysis, or reduction—that is absent in unsubstituted bromo-azaindole building blocks . Furthermore, this specific substitution pattern is validated by its direct citation in patent literature as an intermediate for Bcl-2 inhibitor synthesis, establishing it as a defined, route-specific building block rather than a commodity reagent .

Methyl 5-Bromo-7-Azaindole-6-Carboxylate: Quantitative Differentiation Evidence Versus Comparators


Methyl 5-Bromo-7-Azaindole-6-Carboxylate: Regioisomeric and Functional Group Differentiation from Unsubstituted Bromo-Azaindoles

Methyl 5-bromo-7-azaindole-6-carboxylate possesses a unique substitution pattern that distinguishes it from simpler bromo-azaindole building blocks. Unlike 5-bromo-7-azaindole (CAS 183208-35-7), which lacks a 6-position carboxylate, this compound provides an orthogonal functional handle for parallel derivatization strategies . The 6-carboxylate ester enables amide bond formation, hydrolysis to the carboxylic acid, or reduction to the alcohol—synthetic operations that are impossible with unsubstituted bromo-azaindoles without additional functionalization steps . This represents a fundamental difference in synthetic utility and route design .

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Development

Methyl 5-Bromo-7-Azaindole-6-Carboxylate: Calculated Physicochemical Property Comparison Versus 5-Bromo-7-Azaindole

The physicochemical profile of methyl 5-bromo-7-azaindole-6-carboxylate, derived from computed descriptors, differs substantially from the unsubstituted 5-bromo-7-azaindole scaffold. The target compound exhibits a consensus LogP (cLogP) of 2.06, a topological polar surface area (TPSA) of 54.98 Ų, and a calculated aqueous solubility (LogS ESOL) of -3.14 (0.183 mg/mL) . In comparison, 5-bromo-7-azaindole (CAS 183208-35-7) is predicted to have a lower cLogP (estimated ~1.8) and lower TPSA due to the absence of the ester moiety [1]. These differences affect membrane permeability predictions and solubility profiles relevant to biological screening cascades .

Drug Discovery ADME Prediction Medicinal Chemistry

Methyl 5-Bromo-7-Azaindole-6-Carboxylate: Validated Intermediate Status in Bcl-2 Inhibitor Patent Literature

Methyl 5-bromo-7-azaindole-6-carboxylate is explicitly cited as an intermediate or related building block in multiple patent applications describing condensed heterocycles as Bcl-2 inhibitors, including WO-2021173523-A1 (hot melt extruded solid dispersions containing a Bcl-2 inhibitor), WO-2021066873-A1 (condensed heterocycles as Bcl-2 inhibitors), WO-2020041406-A1, and US-2021315904-A1 (Bcl-2 inhibitors) [1]. This patent association distinguishes it from generic bromo-azaindole building blocks that lack documented incorporation into Bcl-2-targeted intellectual property. The specific 5-bromo-6-carboxylate substitution pattern is structurally aligned with the pharmacophore requirements of this clinically validated target class, whereas alternative regioisomers (e.g., 4-azaindoles, 6-azaindoles) are not represented in the same patent families for this indication .

Oncology Apoptosis Bcl-2 Inhibition Venetoclax

Methyl 5-Bromo-7-Azaindole-6-Carboxylate: Synthetic Versatility Via 5-Bromo and 6-Carboxylate Orthogonal Handles

The 5-bromo substituent of methyl 5-bromo-7-azaindole-6-carboxylate serves as an entry point for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, enabling installation of aryl, heteroaryl, or amine functionality at the 5-position . Simultaneously, the 6-carboxylate ester provides an independent reactive site for amidation, hydrolysis to the carboxylic acid, or reduction, allowing orthogonal derivatization without protecting group manipulation of the bromine handle . In contrast, 5-bromo-7-azaindole (CAS 183208-35-7) offers only the 5-bromo coupling site, requiring additional steps to introduce carboxylate functionality if needed for downstream SAR exploration [1]. This dual orthogonal reactivity reduces the number of synthetic steps required to access diverse compound libraries from a single building block .

Organic Synthesis Cross-Coupling Amidation Medicinal Chemistry

Methyl 5-Bromo-7-Azaindole-6-Carboxylate: Specificity of 7-Azaindole Versus 4- and 6-Azaindole Regioisomers in Kinase Inhibitor Design

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold presents a distinct hydrogen-bonding pattern compared to 4-azaindole (1H-pyrrolo[3,2-b]pyridine) and 6-azaindole (1H-pyrrolo[2,3-c]pyridine) regioisomers [1][2]. The nitrogen atom in the pyridine ring of 7-azaindole is positioned to engage the kinase hinge region via a bidentate donor-acceptor motif, whereas 4- and 6-azaindole regioisomers exhibit altered hydrogen-bonding geometry and vector directionality that can reduce binding affinity or alter selectivity profiles [1]. The 5-bromo-6-carboxylate substitution pattern on the 7-azaindole core has been specifically associated with Bcl-2 inhibitor patent families, while equivalent substitution patterns on 4- or 6-azaindole scaffolds are not represented in the same therapeutic target patent literature .

Kinase Inhibition Structure-Based Drug Design Selectivity

Methyl 5-Bromo-7-Azaindole-6-Carboxylate: Optimal Procurement Scenarios for Research and Development


Medicinal Chemistry: Divergent Library Synthesis from a Single Building Block

Methyl 5-bromo-7-azaindole-6-carboxylate is optimally procured for medicinal chemistry programs requiring efficient generation of diverse compound libraries. Its two orthogonal functional handles—the 5-bromo group for palladium-catalyzed cross-couplings and the 6-carboxylate ester for amidation or hydrolysis—enable parallel derivatization strategies that reduce synthetic step count compared to using monofunctional building blocks . This capability is particularly valuable for structure-activity relationship (SAR) exploration in kinase inhibitor and Bcl-2 inhibitor programs, where rapid analog generation is essential for lead optimization .

Process Chemistry: Validated Intermediate for Bcl-2-Targeted Therapeutics

This compound is a preferred procurement choice for process chemistry groups engaged in Bcl-2 inhibitor development, as evidenced by its citation in multiple patent families describing condensed heterocycles as Bcl-2 inhibitors (WO-2021173523-A1, WO-2021066873-A1, WO-2020041406-A1, US-2021315904-A1) . Its specific 5-bromo-6-carboxylate-7-azaindole substitution pattern aligns with established synthetic routes to clinically relevant Bcl-2 inhibitors, providing a validated entry point with reduced route-scouting risk relative to less characterized regioisomeric alternatives .

Chemical Biology: Tool Compound Synthesis Requiring Defined Physicochemical Properties

For chemical biology applications requiring tool compounds with predictable physicochemical behavior, methyl 5-bromo-7-azaindole-6-carboxylate offers a well-characterized property profile (cLogP 2.06, TPSA 54.98 Ų, LogS -3.14) that facilitates ADME predictions and formulation planning . This contrasts with procurement of unsubstituted bromo-azaindoles, which lack the ester moiety and exhibit significantly different lipophilicity and polarity characteristics, potentially altering cellular permeability and solubility outcomes in biological assays .

Academic Research: Kinase Inhibitor Scaffold with Established Literature Precedence

Academic laboratories investigating kinase inhibition can prioritize procurement of this compound based on the extensive literature supporting 7-azaindole as a privileged kinase inhibitor scaffold [1]. The 7-azaindole core engages the kinase hinge region via a well-documented bidentate hydrogen-bonding motif, a binding mode not replicated by 4- or 6-azaindole regioisomers [1]. The 5-bromo-6-carboxylate substitution provides immediate handles for analog synthesis while maintaining the validated 7-azaindole pharmacophore geometry [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-bromo-7-azaindole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.